molecular formula C22H23F3N2O5 B11508761 3,4,5-trimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide

3,4,5-trimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide

Cat. No.: B11508761
M. Wt: 452.4 g/mol
InChI Key: YDRZYQMRGLCYBG-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoromethoxy Group: This can be achieved using trifluoromethylation reagents such as trifluoromethoxy iodide.

    Attachment of the Benzamide Core: The benzamide core is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Methoxylation: The methoxy groups are typically introduced via methylation reactions using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 3,4,5-trimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide may be studied for its potential bioactivity. Compounds with similar structures have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features suggest potential interactions with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to protein targets, while the methoxy groups might influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Lacks the indole moiety and trifluoromethoxy group, making it less complex.

    N-(2-Indolyl)benzamide: Contains the indole moiety but lacks the methoxy and trifluoromethoxy groups.

    Trifluoromethoxy-substituted Indoles: Similar in having the trifluoromethoxy group but differ in the rest of the structure.

Uniqueness

3,4,5-Trimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide is unique due to its combination of methoxy, indole, and trifluoromethoxy groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H23F3N2O5

Molecular Weight

452.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzamide

InChI

InChI=1S/C22H23F3N2O5/c1-12-15(16-11-14(32-22(23,24)25)5-6-17(16)27-12)7-8-26-21(28)13-9-18(29-2)20(31-4)19(10-13)30-3/h5-6,9-11,27H,7-8H2,1-4H3,(H,26,28)

InChI Key

YDRZYQMRGLCYBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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